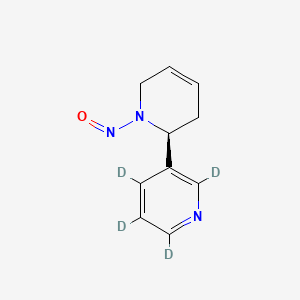

(S)-N-Nitroso Anatabine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2,3,4,6-tetradeuterio-5-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |

InChI |

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1/i3D,4D,6D,8D |

InChI Key |

ZJOFAFWTOKDIFH-IOADRVQPSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CC=CCN2N=O)[2H] |

Canonical SMILES |

C1C=CCN(C1C2=CN=CC=C2)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Nitroso Anatabine-d4: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-N-Nitroso Anatabine-d4, a deuterated isotopologue of a tobacco-specific nitrosamine (B1359907). This document details available information on its synthesis, analytical methodologies for its detection and quantification, and current understanding of its biological role, including its metabolism and potential interactions with cellular signaling pathways.

Core Chemical Properties

This compound is the deuterated form of (S)-N-Nitroso Anatabine (B1667383) (NAT), a member of the tobacco-specific nitrosamine (TSNA) family of compounds. TSNAs are formed during the curing and processing of tobacco. The inclusion of four deuterium (B1214612) atoms in the molecule makes it a valuable internal standard for quantitative analysis of NAT in various matrices by mass spectrometry.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | (S)-1-nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4 | [1] |

| Synonyms | (2S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-d4; N-Nitrosoanatabine-d4; NAT-d4 | [2] |

| CAS Number | 1426174-82-4 | [1][2] |

| Molecular Formula | C₁₀H₇D₄N₃O | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | Clear Brownish Yellow Oil | [2] |

| Storage Temperature | 2-8°C | [1][2] |

Structural and Spectroscopic Data

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine-2,4,5,6-d4 | [1] |

| InChI Key | ZJOFAFWTOKDIFH-IOADRVQPSA-N | [1] |

| Canonical SMILES | C1C=CCN(C1C2=CN=CC=C2)N=O | [3] |

Synthesis and Formation

A plausible synthetic route, adapted from the synthesis of [5-³H] N′-Nitrosoanatabine, would involve the following key steps[4]:

-

Synthesis of a suitable deuterated pyridine (B92270) precursor.

-

Formation of the anatabine ring system: A Diels-Alder reaction between a deuterated pyridine derivative and 1,3-butadiene.[4]

-

Hydrolysis and Decarboxylation: To yield the anatabine backbone.[4]

-

Nitrosation: The final step is the nitrosation of the secondary amine of the deuterated anatabine to form this compound. This is typically achieved by reacting the anatabine precursor with a nitrosating agent such as sodium nitrite (B80452) under acidic conditions.

The formation of N'-Nitrosoanatabine in tobacco products occurs naturally during the curing, fermentation, and aging of tobacco leaves. This process involves the reaction of the tobacco alkaloid anatabine with nitrosating agents derived from nitrates present in the tobacco.[5]

References

- 1. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Nitrosoanatabine | C10H11N3O | CID 51291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: (S)-N-Nitroso Anatabine-d4 (CAS: 1426174-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Nitroso Anatabine-d4 is a deuterated isotopologue of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine (B1359907) (TSNA). Given the carcinogenic potential of TSNAs, accurate quantification in various matrices is paramount for toxicological assessment and regulatory compliance. This compound serves as an invaluable internal standard for analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in the quantification of its non-labeled counterpart. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application as an internal standard, and insights into the biological signaling pathways associated with its parent compound.

Chemical and Physical Properties

This compound is characterized by the incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring, which imparts a distinct mass difference from the endogenous compound without significantly altering its chemical behavior. This property is fundamental to its application as an internal standard in mass spectrometry-based analytical techniques.

| Property | Value |

| CAS Number | 1426174-82-4 |

| Molecular Formula | C₁₀H₇D₄N₃O |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (S)-1-nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4 |

| InChI Key | ZJOFAFWTOKDIFH-IOADRVQPSA-N |

| Appearance | Clear Brownish Yellow Oil[1] |

| Storage Conditions | 2-8°C Refrigerator[1], protect from light and moisture. |

| Purity | Typically >95% (HPLC)[2] |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and methanol (B129727). |

| Application | Isotope labelled S-enantiomer metabolite of tobacco, a specific N-nitrosamine with carcinogenic activity. Primarily used as an internal standard for quantitative analysis.[1] |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of N-Nitroso Anatabine (NAT) in various biological and environmental samples. Its use mitigates variability introduced during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.

Quantification of N-Nitroso Anatabine in Urine using LC-MS/MS

This protocol describes a representative method for the analysis of NAT in human urine, employing this compound as an internal standard.

2.1.1. Materials and Reagents

-

This compound solution (e.g., 1 µg/mL in acetonitrile)

-

N-Nitroso Anatabine analytical standard

-

Human urine samples

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Deionized water (18.2 MΩ·cm)

2.1.2. Sample Preparation

-

Spiking of Internal Standard: To 1 mL of urine sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Enzymatic Hydrolysis (for total NAT quantification): To account for conjugated forms of NAT, enzymatic hydrolysis may be performed. Add β-glucuronidase/arylsulfatase to the sample and incubate according to the enzyme manufacturer's instructions.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

2.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate NAT from other matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Nitroso Anatabine (NAT): Monitor precursor ion and at least two product ions.

-

This compound (NAT-d4): Monitor the corresponding precursor and product ions (shifted by +4 Da).

-

-

2.1.4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the NAT analyte to the peak area of the NAT-d4 internal standard against the concentration of the NAT calibration standards.

-

Determine the concentration of NAT in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways affected by (S)-N-Nitroso Anatabine are limited, research on its parent compound, anatabine, provides valuable insights into potential biological activities. N-nitrosamines, as a class, are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

Potential Metabolic Activation of N-Nitroso Anatabine

N-nitrosamines can undergo metabolic activation, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. This process can generate unstable intermediates that may lead to DNA damage, a key step in chemical carcinogenesis. N-Nitroso Anatabine has been shown to be a competitive inhibitor of the metabolism of another tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN), which is metabolized by CYP2A13. This suggests that NAT itself may be a substrate for CYP enzymes.

Caption: Potential metabolic activation pathway of N-Nitroso Anatabine.

NRF2 and MAPK Signaling Pathways (Associated with Anatabine)

Studies on anatabine, the precursor to N-Nitroso Anatabine, have demonstrated its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Anatabine has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These pathways are crucial in the cellular response to oxidative stress and inflammation.

Caption: Signaling pathways modulated by anatabine.

Experimental Workflow Visualization

The use of a deuterated internal standard like this compound is a cornerstone of modern quantitative bioanalysis. The following diagram illustrates the logical workflow.

Caption: Bioanalytical workflow using an internal standard.

Conclusion

This compound is a critical analytical tool for the accurate and precise quantification of the tobacco-specific nitrosamine, N-Nitroso Anatabine. Its use as an internal standard in LC-MS/MS methodologies is well-established, enabling reliable risk assessment and research into the toxicology of tobacco products. While direct biological studies on this deuterated compound are scarce, understanding the metabolic pathways of N-nitrosamines and the signaling activities of its parent compound, anatabine, provides a crucial context for its application in toxicological and pharmacological research. The experimental protocols and conceptual workflows presented in this guide are intended to support researchers in the effective utilization of this important analytical standard.

References

An In-Depth Technical Guide to (S)-N-Nitroso Anatabine-d4: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of (S)-N-Nitroso Anatabine-d4, an isotopically labeled form of a tobacco-specific nitrosamine. This document is intended for researchers in the fields of toxicology, pharmacology, and drug development who require a detailed understanding of this compound for its use as an internal standard in analytical methods or in metabolic studies.

Chemical Structure and Properties

This compound is the deuterated analogue of (S)-N-Nitroso Anatabine (B1667383), a known carcinogenic compound found in tobacco products. The "(S)" designation refers to the stereochemistry at the chiral center of the tetrahydropyridine (B1245486) ring. The "-d4" indicates the presence of four deuterium (B1214612) atoms on the pyridine (B92270) ring, which increases its molecular weight, allowing it to be distinguished from its non-deuterated counterpart in mass spectrometry-based analyses.

Chemical Structure:

-

IUPAC Name: (S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-2',4',5',6'-d4[1]

-

Molecular Formula: C₁₀H₇D₄N₃O[2]

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Clear Brownish Yellow Oil | [2] |

| Storage Temperature | 2-8°C | [2] |

| Purity | >95% (HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves three key stages:

-

Enantioselective synthesis of the precursor, (S)-Anatabine.

-

Deuteration of the pyridine ring.

-

Nitrosation of the secondary amine.

Experimental Protocols

Step 1: Enantioselective Synthesis of (S)-Anatabine

The enantioselective synthesis of (S)-Anatabine can be achieved through various methods. One established method involves the use of a chiral auxiliary. A general procedure is outlined below, adapted from published literature on the synthesis of minor tobacco alkaloids.[3]

-

Materials: 3-aminomethylpyridine, benzophenone (B1666685), a suitable chiral auxiliary, non-nucleophilic base (e.g., LDA), cis-1,4-dichloro-2-butene (B23561), hydrochloric acid, potassium hydroxide, and appropriate solvents (e.g., THF, benzene).

-

Procedure:

-

React 3-aminomethylpyridine with benzophenone to form the corresponding imine.

-

Introduce a chiral auxiliary to guide the stereoselective alkylation.

-

Treat the chiral imine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF).

-

Add cis-1,4-dichloro-2-butene as the dielectrophile to form the α-alkylated imine.

-

Hydrolyze the resulting imine using aqueous acid (e.g., HCl).

-

Induce ring closure by basifying the reaction mixture with a strong base (e.g., KOH).

-

Purify the resulting (S)-Anatabine using column chromatography or distillation.

-

The enantiomeric purity can be confirmed using chiral chromatography techniques.[4][5][6][7][8]

-

Step 2: Deuteration of (S)-Anatabine

The introduction of deuterium atoms onto the pyridine ring can be accomplished through several methods. One common approach involves hydrogen-deuterium exchange catalyzed by a metal catalyst in the presence of a deuterium source.

-

Materials: (S)-Anatabine, deuterium oxide (D₂O), palladium on carbon (Pd/C) or other suitable catalyst, and an appropriate solvent.

-

Procedure:

-

Dissolve (S)-Anatabine in a suitable solvent.

-

Add a catalytic amount of a heterogeneous catalyst such as 10% Pd/C.

-

Add a significant excess of deuterium oxide (D₂O) to the mixture.

-

Heat the reaction mixture under an inert atmosphere for a prolonged period to facilitate the hydrogen-deuterium exchange on the pyridine ring.

-

After the reaction is complete, filter off the catalyst.

-

Remove the solvent and excess D₂O under reduced pressure.

-

The extent of deuteration can be monitored and confirmed by ¹H NMR spectroscopy and mass spectrometry.

-

Step 3: Nitrosation of (S)-Anatabine-d4

The final step is the nitrosation of the secondary amine of the tetrahydropyridine ring. This is a standard reaction for secondary amines.[9][10][11]

-

Materials: (S)-Anatabine-d4, sodium nitrite (B80452) (NaNO₂), a strong acid (e.g., hydrochloric acid or sulfuric acid), and an appropriate solvent (e.g., water, dichloromethane).[9][12]

-

Procedure:

-

Dissolve (S)-Anatabine-d4 in an acidic aqueous solution at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the low temperature and stirring. The in-situ formation of nitrous acid (HNO₂) will occur, which then generates the electrophilic nitrosonium ion (NO⁺).[10]

-

The secondary amine of the (S)-Anatabine-d4 will act as a nucleophile and attack the nitrosonium ion.[9]

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Extract the resulting this compound with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acid.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

-

Purification can be achieved through column chromatography.

-

Characterization Data

While a complete set of publicly available, detailed spectral data for this compound is limited, the following table summarizes the expected and reported characterization information.

| Analysis | Expected/Reported Data | Reference |

| ¹H NMR | The spectrum would show the absence of signals corresponding to the protons on the pyridine ring (positions 2', 4', 5', and 6'). The remaining signals for the tetrahydropyridine ring protons would be present, with chemical shifts influenced by the nitroso group. | General ¹H NMR chemical shift data for N-nitroso compounds is available.[13] |

| ¹³C NMR | The spectrum would show signals for all 10 carbon atoms. The chemical shifts of the deuterated carbons on the pyridine ring would be observable but may show splitting due to C-D coupling. | |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) at m/z 193.24. Common fragmentation patterns for N-nitroso compounds include the loss of the nitroso group (NO, 30 amu).[14] | [14] |

| Purity (HPLC) | >95% | [1] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound involves a logical sequence of chemical transformations. This workflow can be visualized to provide a clear overview of the process.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. osti.gov [osti.gov]

Deuterated N-Nitroso Anatabine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated N-Nitroso Anatabine (B1667383), a critical tool in the research and analysis of tobacco-specific nitrosamines (TSNAs). This document details its synthesis, analytical applications, and metabolic context, offering valuable information for researchers in toxicology, drug metabolism, and analytical chemistry.

Introduction to N-Nitroso Anatabine and its Deuterated Analog

N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed during the curing and processing of tobacco. TSNAs are a significant class of carcinogens found in tobacco products.[1] The quantification of these compounds in various matrices is crucial for toxicological studies and risk assessment.

Deuterated N-Nitroso Anatabine, typically (R,S)-N-Nitroso Anatabine-d4, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.

Synthesis of Deuterated N-Nitroso Anatabine

While specific, detailed protocols for the synthesis of deuterated N-Nitroso Anatabine are not extensively published in peer-reviewed literature, a general approach can be outlined based on the synthesis of analogous labeled compounds and general deuteration techniques. The synthesis of (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 would likely involve the following key steps:

-

Synthesis of Deuterated Anatabine: The precursor, anatabine, would first be synthesized with deuterium (B1214612) labels at the desired positions (2, 4, 5, and 6 of the pyridine (B92270) ring). This can be achieved through various organic synthesis routes, potentially involving deuterated starting materials or deuterium exchange reactions under specific catalytic conditions. A general method for deuterating compounds with a C-N-X (where X can be a nitroso group) structure involves converting the non-deuterated compound in the presence of a deuterium source like heavy water or deuterated alcohol.

-

Nitrosation: The resulting deuterated anatabine would then undergo nitrosation to introduce the nitroso group (-N=O) at the nitrogen atom of the tetrahydropyridine (B1245486) ring. This is typically achieved by reacting the deuterated anatabine with a nitrosating agent, such as sodium nitrite, under acidic conditions. A synthesis of tritiated N'-Nitrosoanatabine involved the reduction of a bromo-anatabine precursor followed by nitrosation.[2]

A generalized workflow for the synthesis is presented below:

Caption: Generalized Synthesis Workflow for Deuterated N-Nitroso Anatabine.

Physicochemical Properties and Quality Parameters

Deuterated N-Nitroso Anatabine is commercially available as an analytical standard, for instance, as (R,S)-N-Nitroso Anatabine-2,4,5,6-d4. The key physicochemical properties and typical quality parameters are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₇D₄N₃O |

| Molecular Weight | 193.24 g/mol [3] |

| CAS Number | 1020719-69-0[3] |

| Appearance | Typically a solid or solution in a specified solvent |

| Purity (HPLC) | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

| Storage Conditions | -20°C for long-term storage |

| Stability | Stable under recommended storage conditions |

Experimental Protocols: Quantitative Analysis using LC-MS/MS

Deuterated N-Nitroso Anatabine is primarily used as an internal standard for the accurate quantification of NAT in various samples, including tobacco products, biological fluids, and e-liquids. Below is a detailed protocol adapted from established methods for the analysis of TSNAs.[4][5]

Materials and Reagents

-

Analytes: N-Nitroso Anatabine (NAT) analytical standard

-

Internal Standard: Deuterated N-Nitroso Anatabine (e.g., NAT-d4)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid

-

Sample Matrix: e.g., tobacco extract, urine, plasma

Sample Preparation

-

Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of the deuterated N-Nitroso Anatabine internal standard solution.

-

Extraction:

-

For solid samples (e.g., tobacco): Extract the TSNAs by adding an extraction solvent (e.g., 100 mM ammonium acetate solution) and shaking for a specified period (e.g., 30 minutes).[5]

-

For liquid samples (e.g., urine, plasma): Perform a protein precipitation step by adding a cold solvent like acetonitrile, followed by vortexing and centrifugation.

-

-

Cleanup (if necessary): The extracted sample may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

-

Final Preparation: The final extract is typically filtered and diluted as needed before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[5]

| LC Parameter | Typical Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate NAT from other TSNAs and matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS Parameter | Typical Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (NAT) | Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 190.1 -> 160.1) |

| MRM Transition (NAT-d4) | Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 194.1 -> 164.1) |

| Collision Energy | Optimized for each transition |

Data Analysis and Quantification

The concentration of NAT in the sample is determined by calculating the ratio of the peak area of the analyte (NAT) to the peak area of the internal standard (NAT-d4) and comparing this ratio to a calibration curve prepared with known concentrations of NAT and a constant concentration of NAT-d4.

The following diagram illustrates the analytical workflow:

Caption: Analytical Workflow for Quantification of N-Nitroso Anatabine.

Metabolic Pathways of Tobacco-Specific Nitrosamines

The metabolism of N-Nitroso Anatabine is less studied compared to other TSNAs like N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[6] However, it is understood that TSNAs undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can lead to the formation of DNA adducts and contribute to their carcinogenic effects.[7]

N-Nitroso Anatabine has been shown to be a competitive inhibitor of the metabolism of NNN, which is primarily metabolized by CYP2A13.[8] This suggests that NAT may also be a substrate for or otherwise interact with this enzyme. The general metabolic pathway for TSNAs involves hydroxylation reactions that can lead to the formation of reactive intermediates.

The following diagram illustrates the formation of major TSNAs from tobacco alkaloids and the central role of cytochrome P450 enzymes in their metabolic activation.

Caption: Formation and Metabolic Activation of Tobacco-Specific Nitrosamines.

Conclusion

Deuterated N-Nitroso Anatabine is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in a variety of matrices. Its use as an internal standard in LC-MS/MS methods significantly enhances the quality of analytical data, which is crucial for research in toxicology, pharmacology, and drug development. A thorough understanding of its properties, appropriate handling, and the analytical methods in which it is employed is essential for researchers in these fields.

References

- 1. Tobacco-specific nitrosamines - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 | CAS No- 1020719-69-0 | Simson Pharma Limited [simsonpharma.com]

- 4. series.publisso.de [series.publisso.de]

- 5. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 6. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic reprogramming by tobacco-specific nitrosamines (TSNAs) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-N-Nitroso Anatabine-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of (S)-N-Nitroso Anatabine-d4, including supplier information, purity, and relevant technical data. This document also explores the analytical methodologies for its detection and the biological pathways associated with the non-deuterated form, (S)-N-Nitroso Anatabine.

Supplier and Purity Information

This compound is a deuterated stable isotope-labeled analog of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine (B1359907). It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification of the non-deuterated analyte in various matrices. Several suppliers offer this compound, with purity specifications being a critical factor for its use as a reference material.

| Supplier/Distributor | Product Name | CAS Number | Purity |

| Sigma-Aldrich | This compound | 1426174-82-4 | Not specified |

| LGC Standards | This compound | 1426174-82-4 | >95% (HPLC) |

| Simson Pharma Limited | (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 | 1020719-69-0 | Certificate of Analysis provided |

| Veeprho | This compound | 1426174-82-4 | Not specified |

| Adva Tech Group Inc. | This compound | 1426174-82-4 | Not specified |

| Pharmaffiliates | This compound | 1426174-82-4 | Not specified |

| Santa Cruz Biotechnology | (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 (Major) | Not specified | Not specified |

Analytical Methodology: Quantification of N-Nitroso Anatabine

The accurate detection and quantification of N-Nitroso Anatabine in biological and environmental samples are crucial for toxicological studies and exposure assessment. The most common and sensitive method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard in this methodology due to its similar chemical properties and distinct mass-to-charge ratio.

Experimental Protocol: LC-MS/MS Analysis of N-Nitroso Anatabine in Biological Samples (General Protocol)

This protocol provides a general framework for the analysis of N-Nitroso Anatabine. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

2.1.1. Sample Preparation:

-

Extraction: Biological samples (e.g., urine, plasma) are typically subjected to solid-phase extraction (SPE) to isolate and concentrate the nitrosamines.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.

-

Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a suitable solvent, typically the initial mobile phase of the LC separation.

2.1.2. Liquid Chromatography (LC) Parameters:

-

Column: A C18 reverse-phase column is commonly used for the separation of nitrosamines.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

2.1.3. Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (N-Nitroso Anatabine) and the internal standard (this compound).

-

N-Nitroso Anatabine: The exact mass transitions will depend on the instrument and may require optimization.

-

This compound: The precursor and product ions will be shifted by +4 Da compared to the non-deuterated analyte.

-

-

Collision Energy and Other Parameters: These parameters need to be optimized for each specific instrument to achieve maximum sensitivity.

Biological Significance and Associated Pathways

N-Nitroso Anatabine is a member of the tobacco-specific nitrosamines (TSNAs), a group of compounds found in tobacco products. While some TSNAs are potent carcinogens, the carcinogenicity of N-Nitroso Anatabine is considered to be weak or non-existent in some studies. However, understanding its metabolic fate and potential biological effects is still an active area of research.

Metabolic Activation of Nitrosamines

The metabolic activation of many nitrosamines is a critical step in their potential carcinogenic activity. This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. While a detailed metabolic pathway for N-Nitroso Anatabine is not as extensively characterized as for other TSNAs like NNK and NNN, the general mechanism of nitrosamine metabolism provides a likely framework.

A Technical Guide to Tobacco-Specific Nitrosamine (TSNA) Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical role and application of internal standards in the quantitative analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a group of potent carcinogens found in tobacco products and smoke, making their accurate measurement essential for regulatory compliance, product testing, and toxicological research.[1][2] The use of stable isotope-labeled internal standards is fundamental to achieving the accuracy, precision, and robustness required in these analyses, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

The Role of Internal Standards in TSNA Analysis

In quantitative analysis, particularly with complex matrices like tobacco extracts or biological fluids, internal standards (IS) are indispensable.[5][6] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.[5][7] Its primary purpose is to correct for the variability and potential loss of the analyte during the entire analytical workflow, from sample extraction and preparation to chromatographic separation and mass spectrometric detection.[3][5][6]

For TSNA analysis, stable isotope-labeled (SIL) versions of the target analytes are the gold standard.[4] These standards are chemically identical to the TSNAs being measured but have a higher mass due to the incorporation of heavy isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[7][8] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures they are affected similarly by matrix effects and extraction inefficiencies.[3][6]

Logical Relationship: Deuterated (²H) vs. Carbon-13 (¹³C) Internal Standards

While both deuterated and ¹³C-labeled standards are used, ¹³C standards are often considered superior for high-precision bioanalysis.[9][10] Deuterated standards can sometimes exhibit slightly different chromatographic retention times and fragmentation patterns compared to their non-labeled counterparts, a phenomenon known as the "isotope effect".[6] This can lead to inaccuracies if the analyte and the IS experience different levels of matrix-induced ion suppression or enhancement at slightly different times. ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte, ensuring perfect co-elution and more reliable correction for matrix effects.[6][9][10]

References

- 1. waters.com [waters.com]

- 2. htslabs.com [htslabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitroso Anatabine: A Technical Review of its Carcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Anatabine (B1667383) (NAT) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in a variety of tobacco products.[1] Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which are potent carcinogens, studies on the carcinogenic potential of NAT have yielded different results.[2][3] This technical guide provides an in-depth review of the existing scientific literature on the carcinogenicity, genotoxicity, and metabolism of NAT. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent biological pathways.

Carcinogenicity Assessment

The carcinogenic potential of N-Nitroso Anatabine has been evaluated in animal bioassays. The most definitive study to date was conducted on Fischer 344 (F344) rats.

In Vivo Carcinogenicity Studies in F344 Rats

A key dose-response study investigated the carcinogenicity of NAT alongside other TSNAs.[2] In this study, NAT was administered to male and female F344 rats via subcutaneous injection. The results indicated that, at the tested doses, NAT was not carcinogenic in this animal model.[2][4] In contrast, the positive controls, NNN and NNK, induced a significant number of tumors in the nasal cavity, and NNK also induced tumors in the lung and liver.[2]

Table 1: Summary of Carcinogenicity Data for N-Nitroso Anatabine in F344 Rats

| Parameter | Details |

| Animal Model | Male and Female Fischer 344 (F344) Rats |

| Route of Administration | Subcutaneous Injection |

| Vehicle | Trioctanoin |

| Dose Levels (Total) | 1, 3, and 9 mmol/kg (administered in 60 subdoses) |

| Tumor Incidence | No significant increase in tumor incidence compared to the solvent control group. |

| Conclusion | NAT was inactive as a carcinogen under the tested conditions.[2] |

International Agency for Research on Cancer (IARC) Classification

Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified N-Nitroso Anatabine in Group 3: Not classifiable as to its carcinogenicity to humans .[1][3][5] This classification reflects the inadequate evidence of carcinogenicity in experimental animals and the absence of data in humans.[1][3]

Genotoxicity

A critical aspect of assessing carcinogenic potential is the evaluation of genotoxicity, the ability of a substance to damage DNA. To date, there is a notable lack of publicly available data on the mutagenic or genotoxic effects of N-Nitroso Anatabine.[1] Standard genotoxicity assays that would be relevant for its evaluation include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. A positive test is indicated by an increase in the number of revertant colonies in the presence of the test substance, which suggests that the substance has induced mutations. For many N-nitrosamines, the addition of a metabolic activation system, such as a liver S9 fraction, is necessary to convert the compound into a mutagenic metabolite.[6][7]

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects of a chemical. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Metabolism and Metabolic Interactions

While N-Nitroso Anatabine itself may not be a potent carcinogen, its interaction with metabolic pathways, particularly those involving other TSNAs, is of significant interest.

Cytochrome P450-Mediated Metabolism

Like other nitrosamines, NAT is metabolized by the cytochrome P450 (CYP) enzyme system.[4][8] While the specific metabolites of NAT have not been fully characterized, its interaction with CYP enzymes has been studied in the context of its effect on the metabolism of other carcinogenic TSNAs.

Competitive Inhibition of NNN and NNK Metabolism

In vitro studies have demonstrated that NAT can act as a competitive inhibitor of the metabolic activation of NNN and NNK, which are known to be potent carcinogens.[8][9] This inhibition occurs at the level of CYP2A13, a key enzyme responsible for the metabolic activation of NNN and NNK.[4] By competing for the same enzyme, NAT may reduce the formation of carcinogenic metabolites from these more potent TSNAs, which could in turn modulate their carcinogenic activity.[9]

Table 2: Inhibition of NNN Metabolism by N-Nitroso Anatabine

| Metabolite Formation | Inhibition Constant (Ki) for NAT |

| HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) | 1.37 µM |

| Hydroxy acid | 1.35 µM |

| OPB (4-oxo-4-(3-pyridyl) butanal) | 3.40 µM |

Data from Liu et al., 2016[9]

DNA Adduct Formation

The primary mechanism by which many chemical carcinogens initiate cancer is through the formation of covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations if not repaired before DNA replication. For carcinogenic TSNAs like NNN and NNK, metabolic activation leads to the formation of highly reactive intermediates that can alkylate DNA.[10][11][12] There is currently no direct evidence to suggest that N-Nitroso Anatabine forms DNA adducts.

Relevant Signaling Pathways

While no signaling pathways have been directly attributed to N-Nitroso Anatabine, the pathways affected by its precursor, anatabine, and other well-studied TSNAs provide important context for potential biological effects.

Formation of Tobacco-Specific Nitrosamines

The formation of NAT and other TSNAs occurs through the nitrosation of tobacco alkaloids. The following diagram illustrates this general pathway.

Caption: Formation of major TSNAs from tobacco alkaloids.

Metabolic Activation of NNN (A Representative Carcinogenic TSNA)

The metabolic activation of NNN by cytochrome P450 enzymes is a critical step in its carcinogenicity, leading to the formation of DNA-reactive intermediates. NAT can competitively inhibit this process.

Caption: Competitive inhibition of NNN metabolic activation by NAT.

Experimental Protocols

In Vivo Carcinogenicity Bioassay (General Protocol)

The following is a generalized protocol for a subcutaneous carcinogenicity study in rats, based on the Hoffmann et al. (1984) study and general guidelines.

-

Animal Model: Male and female F344 rats, 6-8 weeks old at the start of the study.

-

Acclimation: Animals are acclimated for at least one week prior to the start of the study.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Groups:

-

Group 1: Vehicle control (Trioctanoin)

-

Group 2: Low-dose NAT (e.g., 1 mmol/kg total dose)

-

Group 3: Mid-dose NAT (e.g., 3 mmol/kg total dose)

-

Group 4: High-dose NAT (e.g., 9 mmol/kg total dose)

-

Positive control groups (e.g., NNN, NNK) may also be included.

-

-

Dose Preparation: N-Nitroso Anatabine is dissolved in the vehicle (trioctanoin) to the desired concentrations.

-

Administration: The total dose is divided into multiple subdoses (e.g., 60) and administered by subcutaneous injection three times a week for 20 weeks.

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly.

-

Termination: The study is terminated at a predetermined time point (e.g., after 12 months).

-

Necropsy and Histopathology: A full necropsy is performed on all animals. All major organs and any gross lesions are collected, preserved in formalin, and processed for histopathological examination.

In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of NAT on the metabolism of another compound (e.g., NNN) by a specific CYP enzyme.

-

Enzyme Source: Recombinant human CYP2A13 enzyme.

-

Substrate: N'-nitrosonornicotine (NNN).

-

Inhibitor: N-Nitroso Anatabine (NAT).

-

Incubation: The reaction mixture contains the CYP2A13 enzyme, a NADPH-generating system, NNN at various concentrations, and NAT at various concentrations in a suitable buffer.

-

Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time.

-

Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

-

Analysis: The formation of NNN metabolites (e.g., HPB, hydroxy acid, OPB) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Dixon plots).

Conclusion

The available scientific evidence suggests that N-Nitroso Anatabine does not exhibit significant carcinogenic activity in the animal models tested to date. Its classification as an IARC Group 3 agent reflects the current data limitations. However, its role as a competitive inhibitor of the metabolic activation of potent carcinogenic TSNAs like NNN and NNK is a crucial aspect of its toxicology profile. This interaction suggests that while NAT itself may not be a primary carcinogen, its presence could modulate the carcinogenic potential of other tobacco constituents. Significant data gaps remain, particularly concerning its genotoxicity and the full characterization of its metabolic pathways and potential for DNA adduct formation. Further research in these areas is warranted to provide a more complete understanding of the overall health risks associated with N-Nitroso Anatabine exposure.

References

- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Summary of Data Reported and Evaluation - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R,S)-N-Nitroso anatabine | 887407-16-1 | FN26349 [biosynth.com]

- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 9. series.publisso.de [series.publisso.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. experts.umn.edu [experts.umn.edu]

An In-Depth Technical Guide on the Metabolic Pathways of Anatabine and its Nitrosamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine (B1667383), a minor alkaloid found in plants of the Solanaceae family, including tobacco, has garnered interest for its potential anti-inflammatory properties.[1] Concurrently, its N-nitrosamine derivative, N'-nitrosoanatabine (NAT), is a member of the tobacco-specific nitrosamines (TSNAs), a class of compounds with potential carcinogenic properties.[2] Understanding the metabolic fate of both anatabine and NAT is crucial for assessing their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of anatabine and NAT, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological processes.

Metabolic Pathways of Anatabine

The metabolism of anatabine in humans is characterized by both Phase I and Phase II biotransformation reactions. While research into its complete metabolic profile is ongoing, current evidence points towards oxidation and glucuronidation as the primary pathways.

Phase I Metabolism: Oxidation

Anatabine is a potent inhibitor of cytochrome P450 2A6 (CYP2A6), a key enzyme in the metabolism of nicotine.[3] This interaction strongly suggests that CYP enzymes are also involved in the metabolism of anatabine itself, likely through oxidative pathways. Although specific oxidative metabolites of anatabine have not been definitively identified in published literature, a putative pathway involves the hydroxylation of the anatabine molecule.

Phase II Metabolism: Glucuronidation

A significant route of anatabine metabolism is through glucuronidation, a Phase II conjugation reaction that increases the water solubility of the compound, facilitating its excretion. The formation of anatabine-N-glucuronide has been confirmed in human urine.[4]

Metabolic Pathways of N'-Nitrosoanatabine (NAT)

N'-Nitrosoanatabine (NAT) is formed from the nitrosation of anatabine.[2] Its metabolism is of particular interest due to its classification as a tobacco-specific nitrosamine.

Formation of NAT

Nitrosating agents can react with anatabine to form N'-nitrosoanatabine (NAT).[2]

Phase I Metabolism: α-Hydroxylation (Putative)

The metabolic activation of many nitrosamines is initiated by α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[5][6] This process is considered a critical step in the potential carcinogenicity of these compounds. While not directly confirmed for NAT, it is a highly probable metabolic pathway.

Phase II Metabolism: Glucuronidation

Similar to its precursor, NAT undergoes Phase II metabolism to form NAT-N-glucuronide, which has been quantified in the urine of tobacco users.[7][8] This conjugation reaction serves as a detoxification pathway, facilitating the elimination of NAT from the body.

Quantitative Data on Anatabine and NAT Metabolism

The following tables summarize the available quantitative data on the metabolism of anatabine and N'-nitrosoanatabine (NAT) in humans.

Table 1: Urinary Levels of Anatabine and its Glucuronide in Smokers

| Analyte | Median Concentration (ng/mL) | Ratio of Glucuronidated to Free Anatabine (Median) |

| Anatabine (Free) | 4.02[4] | 0.74[4] |

Table 2: Urinary Levels of N'-Nitrosoanatabine (NAT) and its Glucuronide in Tobacco Users

| Population | Total NAT (NAT + NAT-N-Glucuronide) (pmol/mg creatinine) | Percentage as Pyridine-N-Glucuronide |

| Smokers (n=14) | 0.19 ± 0.20[7][8] | 59% - 90%[7][8] |

| Smokeless Tobacco Users (n=11) | 1.43 ± 1.10[7][8] | 59% - 90%[7][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of anatabine and NAT metabolism.

Quantification of Total N'-Nitrosoanatabine (NAT) in Human Urine

This protocol is adapted from the method described for the analysis of tobacco-specific nitrosamines and their glucuronides in human urine.[7][8]

1. Sample Preparation:

-

To a urine sample, add an internal standard (e.g., 5-methyl-N'-nitrosonornicotine).

-

Treat the urine with β-glucuronidase to hydrolyze the NAT-N-glucuronide.

2. Extraction:

-

Perform solvent partitioning to separate the analytes from the urine matrix.

-

Further purify and concentrate the analytes using solid-phase extraction (SPE).

3. Analysis:

-

Analyze the extracted sample using gas chromatography with a nitrosamine-selective detector (GC-TEA) or gas chromatography-tandem mass spectrometry (GC-MS/MS) for confirmation of analyte identity.[7][8]

In Vitro Metabolism Studies Using Human Liver Microsomes

This generalized protocol is based on standard methods for studying drug metabolism using liver microsomes.[9][10]

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and the test compound (anatabine or NAT).

-

For Phase I metabolism studies, include a NADPH-generating system as a cofactor.

-

For Phase II metabolism studies (glucuronidation), include UDPGA (uridine 5'-diphospho-glucuronic acid) as a cofactor and a pore-forming agent like alamethicin (B1591596) to ensure access to the enzyme active site within the microsomes.[11]

2. Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the cofactor.

-

Incubate for a specified time period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Processing and Analysis:

-

Centrifuge the mixture to pellet the protein.

-

Transfer the supernatant for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Signaling Pathways Influenced by Anatabine

Anatabine has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Notably, it inhibits the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which in turn can prevent the activation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).[12] Both STAT3 and NF-κB are critical regulators of pro-inflammatory cytokine release.

Conclusion

The metabolic pathways of anatabine and its N-nitrosamine, NAT, are of significant interest to the scientific and drug development communities. While glucuronidation is a confirmed metabolic route for both compounds, the complete elucidation of their Phase I oxidative metabolism remains an area for further investigation. The provided quantitative data and experimental protocols offer a solid foundation for future research aimed at fully characterizing the biotransformation of these compounds and understanding their physiological and toxicological implications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Summary of Data Reported and Evaluation - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Anatabine (HMDB0004476) [hmdb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-hydroxylation of N-nitrosopyrrolidine and N'-nitrosonornicotine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (S)-N-Nitroso Anatabine-d4 Certificate of Analysis

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certified reference material, (S)-N-Nitroso Anatabine-d4. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their studies.

Compound Information

This compound is the deuterated form of (S)-N-Nitroso Anatabine, a tobacco-specific nitrosamine. It is primarily used as an internal standard in analytical chemistry for the quantification of N-Nitrosoanatabine in various matrices.

| Identifier | Value | Source |

| Chemical Name | (S)-1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-2',4',5',6'-d4 | [1] |

| CAS Number | 1426174-82-4 | [2][3] |

| Molecular Formula | C₁₀H₇D₄N₃O | [3] |

| Molecular Weight | 193.24 g/mol | [3][4] |

| InChI Key | ZJOFAFWTOKDIFH-IOADRVQPSA-N | [2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear Brownish Yellow Oil | [3] |

| Storage Temperature | 2-8°C | [2] |

| Purity | >95% (HPLC) | [1] |

Analytical Methods

The following sections detail the typical experimental protocols used for the analysis of this compound.

HPLC is employed to determine the purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at a wavelength suitable for nitrosamines (e.g., 254 nm).

-

Procedure: A known concentration of the sample is dissolved in the mobile phase, injected into the HPLC system, and the peak area is used to calculate the purity against a reference standard.

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and isotopic labeling of the compound.

NMR spectroscopy is utilized to confirm the chemical structure of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

-

Procedure: ¹H and ¹³C NMR spectra are acquired to ensure the signals are consistent with the structure of this compound. The absence of signals at specific positions in the ¹H NMR spectrum confirms the deuterium (B1214612) labeling.

Visualizations

Caption: Chemical structure of this compound.

Caption: A typical workflow for the analysis and certification of this compound.

This guide summarizes the essential technical information for this compound. For specific batch data, please refer to the certificate of analysis provided by the supplier.

References

Methodological & Application

Application Note: Quantitative Analysis of (S)-N-Nitroso Anatabine in Tobacco Products using Isotope Dilution LC-MS/MS

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (S)-N-Nitroso Anatabine (NAT), a tobacco-specific nitrosamine (B1359907) (TSNA), in tobacco products. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates (S)-N-Nitroso Anatabine-d4 as a stable isotope-labeled internal standard for accurate and precise quantification. This isotope dilution approach is the gold standard for LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. The described protocol is based on established methodologies, such as the CORESTA Recommended Method No. 72, and is suitable for researchers, scientists, and drug development professionals involved in tobacco product analysis and safety assessment.

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogenic compounds found in tobacco and tobacco products, formed from the nitrosation of tobacco alkaloids.[1] Among these, N-Nitroso Anatabine (NAT) is a significant marker for the presence of TSNAs. Accurate quantification of NAT is crucial for regulatory compliance, product safety assessment, and research into the health effects of tobacco use.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the preferred analytical technique for TSNA analysis due to its high sensitivity, selectivity, and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantitative results.[3] The deuterated standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby correcting for potential analytical variability.[3]

This document provides a comprehensive protocol for the extraction and LC-MS/MS analysis of NAT in tobacco, along with key performance data and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the quantitative data and LC-MS/MS parameters for the analysis of N-Nitroso Anatabine (NAT) using this compound (NAT-d4) as an internal standard.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range (NAT) | 0.25 - 128 ng/mL | [1] |

| Correlation Coefficient (R²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.001 mg/kg (tobacco) | [4] |

| 3.71 ng/mL (e-liquid) | ||

| 0.7 pg/mL (urine) | [3] | |

| Limit of Quantitation (LOQ) | 0.005 mg/kg (tobacco) | [4] |

| Recovery | 105% - 119% | [1] |

Table 2: Mass Spectrometry Parameters for NAT and NAT-d4

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Declustering Potential (DP) |

| N-Nitroso Anatabine (NAT) | 190.1 | 160.1 | To be optimized | To be optimized |

| This compound (NAT-d4) | 194.1 | 164.1 | To be optimized | To be optimized |

Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.

Experimental Protocols

This section provides a detailed methodology for the analysis of (S)-N-Nitroso Anatabine in tobacco products.

Reagents and Materials

-

(S)-N-Nitroso Anatabine (NAT) analytical standard (≥98% purity)

-

This compound (NAT-d4) internal standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Water (Type I, deionized)

-

Formic Acid (LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Tobacco product samples (e.g., ground tobacco, cigarette filler)

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (approx. 1 mg/mL): Accurately weigh approximately 10 mg of NAT and NAT-d4 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.

-

Internal Standard Spiking Solution (approx. 2000 ng/mL): Prepare by diluting the NAT-d4 primary stock solution with acetonitrile.

-

Mixed TSNA Standard Stock Solution (approx. 400 ng/mL for NAT): Prepare a combined stock solution of NAT and other relevant TSNAs by diluting the primary stock solutions in a mixture of acetonitrile and water (e.g., 30:70 v/v).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed TSNA standard stock solution to cover the desired linear range (e.g., 0.25 to 128 ng/mL for NAT). Each calibration standard should be fortified with the internal standard spiking solution to a constant concentration.

Sample Preparation (Based on CORESTA Method No. 72)

-

Weigh approximately 0.75 g of the homogenized tobacco sample into a 100 mL extraction vessel.

-

Spike the sample with a known volume (e.g., 300 µL) of the internal standard spiking solution (NAT-d4).

-

Add 30 mL of 100 mM aqueous ammonium acetate solution to the extraction vessel.

-

Place the vessel on a wrist-action shaker and shake for 30 minutes to extract the TSNAs.

-

Filter the extract through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: Agilent Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm particle size), or equivalent.

-

Column Temperature: 40 °C

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations for the analysis of small molecules.

Mandatory Visualization

Caption: Workflow for the LC-MS/MS analysis of (S)-N-Nitroso Anatabine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of (S)-N-Nitroso Anatabine in tobacco products. The use of an isotope-labeled internal standard is essential for mitigating matrix effects and ensuring high-quality data. This application note serves as a comprehensive guide for researchers and scientists in the field of tobacco product analysis, aiding in regulatory compliance and research endeavors.

References

- 1. waters.com [waters.com]

- 2. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Tobacco-Specific Nitrosamines (TSNAs) using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found in tobacco products and tobacco smoke.[1][2] The most prominent and studied TSNAs include N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).[1][3] Of these, NNN and NNK are classified as Group 1 carcinogens, meaning they are carcinogenic to humans.[1] Accurate and sensitive quantification of these compounds is crucial for assessing public health risks, product regulation, and in the development of potentially reduced-risk tobacco products.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TSNA analysis, offering high sensitivity, selectivity, and accuracy.[1][4][5] This method utilizes stable isotope-labeled internal standards for each analyte, which co-elute with the target TSNAs and compensate for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantification.[6]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of TSNAs in various matrices, including smokeless tobacco, cigarette tobacco, and mainstream cigarette smoke, using isotope dilution LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (internal standard) of the analyte to the sample. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)).

The fundamental principle is that the native analyte and the labeled internal standard exhibit identical chemical behavior throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be accurately determined, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.

Experimental Workflow Overview

The general workflow for the quantitative analysis of TSNAs using isotope dilution LC-MS/MS involves several key steps, from sample receipt to data analysis. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for the quantitative analysis of TSNAs using isotope dilution LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: Analysis of TSNAs in Smokeless Tobacco Products

This protocol is adapted from established methods for the analysis of TSNAs in various smokeless tobacco products such as moist snuff, dry snuff, and chewing tobacco.[1][5]

1. Materials and Reagents

-

TSNA Standards: NNN, NNK, NAT, NAB (certified reference standards)

-

Isotope-Labeled Internal Standards (IS): NNN-d4, NNK-d4, NAT-d4, NAB-d4

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Ammonium acetate (B1210297) (≥99%)

-

Extraction Solution: 100 mM ammonium acetate in Type I water

-

Sample Preparation: Homogenizer/grinder, analytical balance, 50 mL centrifuge tubes, mechanical shaker, syringe filters (0.22 or 0.45 µm)

2. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of each TSNA and internal standard in acetonitrile or methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a mixed TSNA working standard solution by diluting the stock solutions. A series of calibration standards are then prepared by further diluting the mixed working standard with the extraction solution.

-

Internal Standard Spiking Solution: Prepare a mixed internal standard spiking solution containing all four isotope-labeled TSNAs at a suitable concentration (e.g., 10 µg/mL).[1]

-

Sample Preparation:

-

Homogenize the tobacco sample to a fine powder.

-

Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[1]

-

Spike the sample with a known volume (e.g., 60 µL) of the internal standard spiking solution.[1]

-

Add 30 mL of the 100 mM ammonium acetate extraction solution.[1]

-

Agitate the mixture on a mechanical shaker for 40 minutes.[1]

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

-

3. LC-MS/MS Parameters

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[5]

-

Mobile Phase A: 10 mM ammonium acetate in water.[5]

-

Mobile Phase B: 0.1% acetic acid in methanol.[5]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the TSNAs.

-

Flow Rate: 0.45 mL/min.[5]

-

Injection Volume: 5 µL.[5]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Two MRM transitions for each analyte and its corresponding internal standard are typically monitored for quantification and confirmation.[1]

Protocol 2: Analysis of TSNAs in Mainstream Cigarette Smoke

This protocol outlines the analysis of TSNAs collected from the particulate phase of mainstream cigarette smoke.[4][7]

1. Materials and Reagents

-

Same as Protocol 1, with the addition of:

-

Cambridge Filter Pads: Standard 44 mm pads for smoke collection.

-

Smoking Machine: A standardized smoking machine (e.g., ISO or Health Canada Intense smoking regimens).

2. Sample Collection and Preparation

-

Smoke Collection: Mainstream smoke is collected on a Cambridge filter pad using a standardized smoking protocol.[4]

-

Extraction:

-

The filter pad is placed in a suitable extraction vessel.

-

A known amount of the internal standard spiking solution is added.

-

The TSNAs are extracted from the filter pad using an aqueous buffer solution (e.g., 100 mM ammonium acetate).[4]

-

The extract is agitated and then filtered prior to LC-MS/MS analysis. No further cleanup is typically required for this "dilute and shoot" approach.[4]

-

3. LC-MS/MS Parameters

-

The LC-MS/MS parameters are generally similar to those described in Protocol 1.

Data Presentation: Quantitative Results

The following tables summarize typical quantitative data for TSNAs in various tobacco products.

Table 1: TSNA Levels in Smokeless Tobacco Products (ng/g)

| Product Type | NNN | NNK | NAT | NAB | Total TSNAs | Reference |

| Moist Snuff (CRP2.1) | 2,100 | 620 | 1,400 | 180 | 4,300 | [1] |

| Dry Snuff (CRP3.1) | 12,000 | 1,300 | 1,500 | 250 | 15,050 | [1] |

| Chewing Tobacco (CRP4.1) | 3,500 | 350 | 3,100 | 300 | 7,250 | [1] |

| Snus (CRP1.1) | 980 | 300 | 450 | 70 | 1,800 | [1] |

Table 2: Method Validation Parameters

| Parameter | NNN | NNK | NAT | NAB | Reference |

| Linear Range (ng/mL) | 0.25 - 128 | 0.25 - 128 | 0.25 - 128 | 0.0625 - 32 | [5] |

| Correlation Coefficient (R²) | >0.999 | >0.999 | >0.999 | >0.999 | [5] |

| LOD (ng/g) | 0.5 - 1.0 | 0.5 - 1.0 | 0.5 - 1.0 | 0.5 - 1.0 | [1] |

| LOQ (ng/g) | 3 - 8 | 3 - 8 | 3 - 8 | 3 - 8 | [1] |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are matrix-dependent.